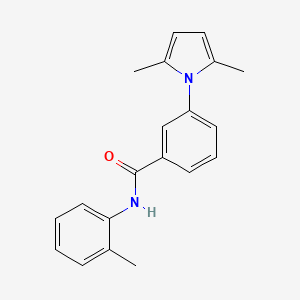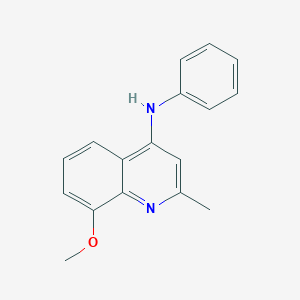![molecular formula C16H20N4O3 B5538305 N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5538305.png)
N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}chromane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to the chemical class of triazoles and carboxamides, which are known for their diverse applications in medicinal chemistry and material science. Triazole derivatives are particularly noted for their biological activities and are often used in pharmaceuticals and agrochemicals.
Synthesis Analysis
Several synthesis methods have been developed for triazole derivatives. For instance, Shen et al. (2013) demonstrated the synthesis of similar triazole compounds using NMR, IR, MS spectra, CHN analyses, and X-ray diffraction crystallography (Shen et al., 2013). Alotaibi et al. (2018) also synthesized a triazole derivative, showcasing a method involving acid-catalyzed reactions and structural confirmation through various spectroscopic techniques (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by intermolecular and intramolecular hydrogen bonding, as demonstrated in studies by Shen et al. (2013) (Shen et al., 2013). The structural conformation is often stabilized by these hydrogen bonds, which can be crucial for the biological activity of the compound.
Chemical Reactions and Properties
The reactivity of triazole derivatives, such as the formation of secondary homoaminocyclopropanes and transannulation reactions with nitriles, has been explored in studies like those by Zibinsky and Fokin (2011) (Zibinsky & Fokin, 2011).
Physical Properties Analysis
Triazole derivatives often exhibit significant thermal stability, as noted in the study by Qin et al. (2016), where they measured decomposition temperatures and other physical properties of similar compounds (Qin et al., 2016).
Chemical Properties Analysis
The chemical properties of triazoles include their potential as energetic compounds, as shown in the study by Qin et al. (2016), where they evaluated the density, enthalpy of formation, detonation pressure, and velocity (Qin et al., 2016).
Aplicaciones Científicas De Investigación
Supramolecular Packing Motifs
The study by Lightfoot et al. (1999) describes the structure of a compound consisting of aryl rings self-assembled into a π-stack, surrounded by a triple helical network of hydrogen bonds. This arrangement suggests a new mode of organization for columnar liquid crystals, highlighting the compound's potential in designing novel supramolecular structures (Lightfoot, Mair, Pritchard, & Warren, 1999).
Heterocyclic Derivative Syntheses
Bacchi et al. (2005) demonstrated the synthesis of various heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This method showcases the compound's utility in creating diverse heterocycles, important for developing pharmaceuticals and materials science (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
N-Methoxy-N-methylamide Synthesis
Kim et al. (2003) explored the synthesis of N-methoxy-N-methylamides from carboxylic acids, presenting a method that leverages the reactivity of N,O-dimethylhydroxylamine hydrochloride. This approach is significant for the preparation of Weinreb amides, which are valuable intermediates in organic synthesis (Kim, Lee, Han, & Kay, 2003).
Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles
Zibinsky and Fokin (2011) reported on the reactivity of N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles, demonstrating their utility in generating rhodium(II) carbenes. This work underscores the potential of the compound in facilitating novel asymmetric synthesis techniques, offering pathways to secondary homoaminocyclopropanes and transannulation reactions (Zibinsky & Fokin, 2011).
Propiedades
IUPAC Name |
N-[[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-22-7-6-20-11-18-19-15(20)9-17-16(21)13-8-12-4-2-3-5-14(12)23-10-13/h2-5,11,13H,6-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKBHSSHVVSGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NN=C1CNC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}chromane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5538222.png)


![3-isopropyl-N-[2-(1-pyrrolidinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5538235.png)
![N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5538240.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5538245.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B5538256.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5538275.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B5538283.png)

![2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5538309.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5538313.png)
![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5538317.png)